2-(Tert-butoxy)-2-phenylacetic acid

Descripción

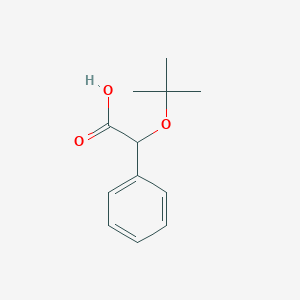

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCKHPPKPKEHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66667-02-5 | |

| Record name | 2-(tert-butoxy)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Chiral Carboxylic Acid Chemistry and Asymmetric Synthesis

Chiral carboxylic acids are fundamental building blocks in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries. The ability to introduce stereocenters with high selectivity is a cornerstone of asymmetric synthesis, a field dedicated to the preparation of single enantiomers of chiral molecules. The biological activity of many drugs and natural products is often dependent on their specific three-dimensional arrangement, making the synthesis of enantiomerically pure compounds a critical endeavor.

2-(Tert-butoxy)-2-phenylacetic acid, with its chiral center at the alpha-carbon, is positioned within this important class of molecules. The presence of the sterically demanding tert-butoxy (B1229062) group can influence the stereochemical outcome of reactions at or near the chiral center, making it a potentially useful tool for asymmetric transformations. The principles of asymmetric synthesis often rely on the use of chiral auxiliaries, reagents, or catalysts to control the formation of stereoisomers. While not as extensively studied as some other chiral acids, the structural motifs of this compound are analogous to other reagents used in stereoselective synthesis. For instance, the use of bulky groups to direct the approach of reagents is a common strategy in achieving high diastereoselectivity or enantioselectivity.

Overview of Its Role As a Key Intermediate and Versatile Building Block in Chemical Research

2-(Tert-butoxy)-2-phenylacetic acid serves as a valuable intermediate in organic synthesis, providing a scaffold that can be further elaborated to generate more complex molecular architectures. Its commercial availability from various chemical suppliers underscores its utility as a building block for research and development. The carboxylic acid functionality allows for a variety of chemical transformations, including esterification, amidation, and reduction, providing access to a diverse range of derivatives.

The parent compound, phenylacetic acid, and its derivatives have a long history as key intermediates in the synthesis of numerous pharmaceuticals, including penicillin G and diclofenac. wikipedia.org They are also utilized in the fragrance industry. wikipedia.org By extension, this compound offers the potential to introduce a specific stereochemical element into such synthetic routes. The tert-butoxy (B1229062) group, while sterically influential, can also be cleaved under specific conditions, revealing a hydroxyl group that can be further functionalized. This dual role enhances its versatility as a synthetic intermediate.

Historical Development of Research Trends Pertaining to the Compound and Its Analogs

Classical and Contemporary Approaches to the Synthesis of the Racemic Compound

The preparation of racemic this compound generally involves straightforward chemical transformations.

Esterification and Hydrolysis Routes

One common approach involves the esterification of a suitable precursor followed by hydrolysis. For instance, the esterification of phenylacetic acid with tert-butyl alcohol can be achieved, although this can be challenging due to the steric hindrance of the tertiary alcohol. The use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this transformation. researchgate.net Alternatively, the formation of benzotriazole (B28993) esters from carboxylic acids in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can create efficient intermediates for esterification with tert-butyl alcohol. researchgate.net

Subsequent hydrolysis of the tert-butyl ester under acidic conditions, for instance using titanium tetrachloride, can yield the desired carboxylic acid. google.com This de-esterification process is often performed in a solvent like dichloromethane. google.com

Alkylation and Carbonylation Strategies

Alkylation of a phenylacetic acid derivative at the alpha position is another key strategy. This typically involves the generation of an enolate from a phenylacetic ester, followed by reaction with a tert-butoxy (B1229062) source. However, direct tert-butoxylation can be challenging.

A more common approach involves the alkylation of a malonic ester derivative. For example, the phase-transfer catalytic (PTC) alkylation of a malonate such as 2-methylbenzyl tert-butyl α-methylmalonate can be used to introduce various alkyl groups. nih.govresearchgate.net While not a direct synthesis of the title compound, these methods highlight the utility of alkylation in creating substituted acetic acid derivatives.

Asymmetric Synthesis of Enantiopure this compound

The generation of enantiomerically pure this compound requires stereocontrolled synthetic methods. These approaches are critical for applications where a specific stereoisomer is required, such as in the pharmaceutical industry.

Chiral Auxiliary-Mediated Asymmetric Induction

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgyork.ac.uk This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnih.gov For example, an oxazolidinone auxiliary can be attached to phenylacetic acid. The resulting imide can then be enolized and alkylated, with the chiral auxiliary directing the approach of the electrophile to create a specific stereoisomer. wikipedia.org Subsequent hydrolysis removes the auxiliary to yield the enantiomerically enriched carboxylic acid. wikipedia.org

| Chiral Auxiliary | Typical Application | Key Features |

| Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions wikipedia.org | High diastereoselectivity, predictable stereochemical outcome. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation nih.gov | Readily available, recoverable auxiliary. nih.gov |

| Camphorsultam | Various asymmetric transformations | Robust and reliable with high stereocontrol. wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene reactions wikipedia.org | Effective for controlling stereochemistry in specific reaction types. wikipedia.org |

Enantioselective Catalysis in Alpha-Alkylation of Phenylacetic Acid Derivatives

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. uwindsor.capharmaguideline.com

One strategy involves the direct enantioselective alkylation of arylacetic acids using a chiral lithium amide as a non-covalent stereodirecting agent. nih.gov This method avoids the need to attach and remove a chiral auxiliary. nih.gov The reaction proceeds through an enediolate intermediate, and the chiral lithium amide controls the facial selectivity of the alkylation. nih.gov High enantioselectivities have been achieved for the alkylation of phenylacetic acid with various alkyl halides using this method. nih.gov

Phase-transfer catalysis (PTC) is another powerful technique for enantioselective alkylation. nih.govresearchgate.net In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid or a binaphthyl structure, is used to shuttle the enolate from an aqueous or solid phase into an organic phase where it reacts with an electrophile. nih.govresearchgate.net This methodology has been successfully applied to the α-alkylation of malonate derivatives to create chiral quaternary carbon centers with high enantiomeric excess. nih.govresearchgate.net

| Catalytic Approach | Catalyst Type | Key Features |

| Chiral Lithium Amide | C2-symmetric amines nih.gov | Direct alkylation of carboxylic acids, avoids auxiliary attachment/removal. nih.gov |

| Phase-Transfer Catalysis (PTC) | Chiral quaternary ammonium salts nih.govresearchgate.net | High chemical and optical yields for α-alkylation. nih.govresearchgate.net |

| Photoredox/Enamine/HAT Catalysis | Iridium photoredox catalyst, chiral amine princeton.edu | Enables enantioselective α-aldehyde alkylation with simple olefins. princeton.edu |

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, has emerged as a powerful tool for stereoselective synthesis due to the high enantioselectivity and mild reaction conditions offered by enzymes. magtech.com.cnbris.ac.uk

For the synthesis of enantiopure α-hydroxy acids, which are structurally related to this compound, several biocatalytic methods are available. One approach is the kinetic resolution of a racemic mixture. researchgate.netnih.gov In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. For example, lipases can be used for the enantioselective transesterification of racemic 2-(butyryloxy)-2-phenylacetic acid to produce enantiomers of mandelic acid. researchgate.net

Another biocatalytic strategy is the asymmetric reduction of a prochiral ketone. magtech.com.cn Oxidoreductase enzymes can reduce a ketone to a chiral alcohol with high enantioselectivity. magtech.com.cn While not directly applicable to the synthesis of the title compound, this highlights a key biocatalytic method for creating chiral centers.

More directly relevant is the enantioselective hydroxylation of 2-arylacetic acid derivatives. Engineered cytochrome P450 enzymes have been shown to catalyze the hydroxylation of the alpha position of carboxylic acids with high enantioselectivity. caltech.edu This offers a direct route to chiral α-hydroxy acids from readily available starting materials. caltech.edu

| Biocatalytic Strategy | Enzyme Class | Application |

| Kinetic Resolution | Lipases, Hydrolases researchgate.netnih.gov | Selective reaction with one enantiomer of a racemate. researchgate.netnih.gov |

| Asymmetric Reduction | Oxidoreductases magtech.com.cn | Enantioselective reduction of prochiral ketones to chiral alcohols. magtech.com.cn |

| Asymmetric Hydroxylation | Cytochrome P450s caltech.edu | Direct enantioselective hydroxylation at the α-position of carboxylic acids. caltech.edu |

Reactivity Profiles and Mechanistic Investigations of 2 Tert Butoxy 2 Phenylacetic Acid Derivatives

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for synthetic modification, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Esterification and Amidation Reactions for Diverse Scaffolds

The conversion of the carboxylic acid in 2-(tert-butoxy)-2-phenylacetic acid to esters and amides is fundamental for creating varied molecular structures. Standard esterification methods, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.com For instance, reacting this compound with an alcohol like ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the corresponding ethyl ester. youtube.com Given the tert-butyl group at the alpha-position, steric hindrance might necessitate the use of more potent coupling agents or alternative strategies.

Esterification with tertiary alcohols like tert-butyl alcohol can be achieved using benzotriazole (B28993) esters as intermediates, which are formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net This method is efficient for creating sterically hindered esters. researchgate.net Similarly, amidation reactions to produce phenylacetamides can be carried out by activating the carboxylic acid, often by converting it to an acyl chloride or using peptide coupling reagents, before reacting it with a primary or secondary amine. nih.govdrugbank.com The synthesis of amides from phenolic acids often involves multiple steps, including protection of other functional groups, activation of the carboxylic acid, condensation with an amine, and subsequent deprotection. nih.gov

Table 1: Representative Esterification and Amidation Conditions

| Reaction Type | Reagents | Catalyst/Additive | Conditions | Product Type |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol) | H₂SO₄ (catalytic) | Reflux | Ester |

| Hindered Esterification | tert-Butyl Alcohol | EDC, HOBt, DMAP | Room Temperature | tert-Butyl Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | HOBt | Varies | Amide |

| Acyl Chloride Method | Thionyl Chloride (SOCl₂), then Amine | Pyridine (base) | 0 °C to RT | Amide |

Decarboxylative Transformations and Related Radical Chemistry

Decarboxylative reactions of carboxylic acids provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds by replacing the carboxyl group with other functionalities, often through a radical intermediate. Silver-catalyzed methods have been shown to be effective for the decarboxylative functionalization of aliphatic carboxylic acids. sioc.ac.cn In such a process, a silver(I) salt catalyzes the oxidative decarboxylation to generate an alkyl radical, which can then be trapped by various reagents. sioc.ac.cn The reactivity for this type of transformation generally follows the order of radical stability: tertiary > secondary > primary. sioc.ac.cn

The tert-butoxy (B1229062) group in this compound can influence the radical chemistry. The tert-butoxy radical itself is a known species in organic reactions, capable of hydrogen atom abstraction (HAT) or β-scission. escholarship.orgprinceton.edu In the context of decarboxylation of the parent acid, the initially formed benzylic radical is stabilized by the adjacent phenyl ring. This radical can then participate in various coupling reactions. For example, visible-light-induced photoredox catalysis can achieve the oxidative decarboxylative coupling of phenylacetic acid derivatives. nih.gov Another modern approach utilizes photoredox/cobalt dual catalysis for the decarboxylative elimination to form olefins. unl.edu

Transformations at the Alpha-Carbon and Phenyl Moiety

Beyond the carboxylic acid, the alpha-carbon and the phenyl ring offer additional sites for functionalization, enabling the synthesis of highly substituted derivatives.

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

Nucleophilic aromatic substitution (NAS) on the phenyl ring of this compound is generally not feasible unless the ring is further substituted with strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. However, the phenyl ring can act as a neighboring group in nucleophilic substitution reactions occurring at a side chain, potentially forming a bridged phenonium ion intermediate. spcmc.ac.in

Directed C-H Functionalization Strategies

Directed C-H functionalization has become a powerful tool for regioselective synthesis, overriding the inherent electronic preferences of the substrate. acs.org The carboxylic acid group of phenylacetic acid derivatives is an effective directing group for palladium-catalyzed C-H functionalization at the ortho position of the phenyl ring. nih.gov This strategy allows for the formation of C-O, C-C, and C-X bonds. For example, Pd(II)-catalyzed intramolecular C-H activation followed by C-O bond formation can produce chiral benzofuranones from α,α-disubstituted phenylacetic acids. nih.gov The reaction is believed to proceed via a 5-membered cyclopalladated intermediate. The development of ligands, such as amino acid derivatives, has been crucial for achieving high yields and enantioselectivity in these transformations. nih.gov

Table 2: Palladium-Catalyzed Directed C-H Functionalization of Phenylacetic Acids

| Reaction Type | Catalyst | Ligand/Additive | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Lactonization | Pd(OAc)₂ | Ac-Ala-OH or Boc-Val-OH | Chiral Benzofuranones | nih.gov |

| ortho-Olefination | Pd(OAc)₂ | 3-Nitropyridine | ortho-Alkenylated Products | nih.gov |

| ortho-Arylation | Pd(OAc)₂ | PPh₃ | ortho-Arylated Products | nih.gov |

Borylation Reactions and Mechanistic Insights

Borylation reactions introduce synthetically versatile boronic acid or boronic ester functionalities into organic molecules. wikipedia.org While direct electrophilic borylation of the phenyl ring is challenging, directed C-H borylation provides a regioselective route. A metal-free approach for the C-H borylation of phenylacetic acid derivatives has been developed. acs.org This method involves converting the carboxylic acid to an amide, which then serves as a directing group. The reaction with BBr₃ is proposed to proceed through the formation of a six-membered boronated intermediate, leading to highly site-selective borylation at the ortho position of the phenyl ring. acs.org Computational studies support a mechanism with an activation barrier of around 24.2 kcal mol⁻¹ for the borylation of phenylacetamide. acs.org

Alternatively, alkyl boronic acids can be synthesized from carboxylic acids via the formation of redox-active esters (RAEs), followed by an electrochemically mediated borylation. pnas.org This method is notable for its broad substrate scope and mild conditions, utilizing an undivided cell with inexpensive carbon electrodes. pnas.org

Table 3: Borylation Strategies for Phenylacetic Acid Derivatives

| Method | Key Reagent(s) | Directing Group | Position | Mechanistic Feature |

|---|---|---|---|---|

| Metal-Free C-H Borylation | BBr₃, Pinacol | Amide (from COOH) | ortho | Six-membered boronated intermediate |

| Electrochemical Borylation | (Bpin)₂, Electrochemical Cell | Redox-Active Ester (from COOH) | α-carbon (decarboxylative) | Radical intermediate from RAE |

Mechanistic Studies of Specific Reactions Involving the Compound

Mechanistic studies are essential for optimizing reaction conditions and expanding the synthetic utility of this compound derivatives. These investigations often involve a combination of experimental techniques and computational analysis to map out the energetic landscape of a reaction and identify key transient species.

The potential for radical intermediates in reactions involving phenylacetic acid derivatives has been a subject of investigation. For instance, in the Schmidt reaction of phenylacetic acid and its analogues, which typically involves the conversion of a carboxylic acid to an amine, side reactions suggest the involvement of complex intermediates. To probe whether direct amination of the phenyl ring proceeds through a radical pathway, radical trapping experiments have been conducted. In some studies, the stable free radical TEMPO has been used as a scavenger. rsc.org The absence of products derived from the trapping of a radical intermediate in these specific cases suggests that alternative, non-radical pathways may be dominant for certain transformations. rsc.org However, the formation of anomalous products, such as ortho-aminated diamines instead of the expected para-aminated ones, points towards mechanisms involving cyclization to a lactam intermediate followed by cleavage. rsc.org

In other contexts, such as metal-free cross-coupling reactions, the decomposition of initiators like tetrabutylammonium (B224687) iodide (TBAI) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) is known to generate radical species that can initiate the desired transformation. researchgate.net While not performed directly on this compound, these studies on related structures underscore the importance of considering and testing for radical intermediates in reaction mechanism elucidation.

Kinetic and spectroscopic analyses are powerful tools for identifying and characterizing reaction intermediates and transition states. In a metal-free borylation reaction using an N-(tert-butyl)-2-methyl-2-phenylpropanamide, a derivative of phenylacetic acid, as a model substrate, in-situ ReactIR spectroscopy was employed to monitor the reaction progress. nih.gov The disappearance of the reactant's characteristic IR band at 1663 cm⁻¹ and the appearance of a new band at 1605 cm⁻¹ provided evidence for the formation of an intermediate, which was subsequently consumed to form the product with a band at 1590 cm⁻¹. nih.govlab-chemicals.com

Table 1: Spectroscopic Data for the Metal-Free Borylation of a Phenylacetic Acid Derivative nih.govlab-chemicals.com

| Species | IR Frequency (cm⁻¹) | Role |

| Starting Material | 1663 | Reactant |

| Intermediate (INT-1d) | 1605 | Reaction Intermediate |

| Product (2d) | 1590 | Final Product |

This table is based on data from the borylation of 4-bromo-N-(tert-butyl)-1-naphthamide, a related amide substrate.

Further spectroscopic characterization of reaction mixtures involving phenylacetic acid derivatives often employs techniques like gas chromatography-Fourier transform infrared (GC-FTIR) spectroscopy, electron impact mass spectrometry (EIMS), and nuclear magnetic resonance (NMR) spectroscopy to identify by-products and deduce reaction mechanisms. astm.orgdesigner-drug.com

Understanding the full catalytic cycle is a primary goal of mechanistic studies. This involves identifying all intermediates and elementary steps in a catalytic process.

Metal-Free Processes:

Table 2: Calculated Gibbs Free Energies for the Metal-Free Borylation of a Phenyl Acetamide Substrate nih.gov

| Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Adduct Formation (B) | -3.7 |

| 2 | Overall Activation Barrier | 24.2 |

The energies are relative to the starting material (A), an N-(tert-butyl)-2-methyl-2-phenylpropanamide. nih.gov

Metal-Mediated Processes:

Palladium-catalyzed reactions are common for the functionalization of aryl acetic acids. For instance, a meta-selective C-H bond olefination of phenylacetic acid derivatives has been developed using a nitrile-based directing group. acs.org While the full catalytic cycle was not explicitly detailed in the initial report, such transformations are generally understood to proceed through a sequence of steps characteristic of Pd(II)-catalyzed C-H activation. This typically involves:

Coordination of the directing group to the palladium center.

Concerted metalation-deprotonation (CMD) to form a palladacycle intermediate.

Coordination of the olefin.

Insertion of the olefin into the palladium-carbon bond.

Beta-hydride elimination to release the olefinated product and a palladium-hydride species.

Reductive elimination or protonolysis to regenerate the active Pd(II) catalyst.

Another example of a metal-involved reaction is the synthesis of phenyl-2-propanone from phenylacetic acid and lead(II) acetate. A proposed mechanism involves a cyclic transition state, which is favored due to the formation of a six-membered ring intermediate. This intermediate then undergoes decarboxylation to yield the final ketone product. mdma.ch

Derivatization and Functionalization Strategies for Enhanced Utility

Design and Synthesis of Conjugates and Probes for Mechanistic Exploration

The carboxylic acid functional group of 2-(tert-butoxy)-2-phenylacetic acid serves as a convenient handle for conjugation to other molecules, creating probes to investigate biological and chemical processes. These probes often feature a reporter group, such as a fluorescent dye or an affinity tag like biotin (B1667282).

Fluorescent Probes: By coupling the compound to a fluorophore, researchers can create probes to monitor interactions, localization, or environmental changes. For example, the carboxylic acid can be activated and reacted with an amine-functionalized dye, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD) or 5-(2-aminoethylamino)-1-naphthalenesulfonic acid (EDANS). beilstein-journals.org The design of such probes often involves a fluorophore whose emission properties (intensity, wavelength) change upon binding to a target or in response to a specific microenvironment, leveraging mechanisms like excited-state intramolecular proton transfer (ESIPT) or intramolecular charge transfer (ICT). nih.govnih.gov

Affinity Probes: Conjugation to biotin, a vitamin with a high affinity for the protein avidin, creates a powerful tool for affinity-based purification and detection. nih.gov A this compound-biotin conjugate could be used to isolate binding partners of the phenylacetic acid moiety from complex mixtures. The synthesis involves activating the carboxylic acid and reacting it with an amino-functionalized biotin derivative.

Development of Resin-Bound Reagents from the Compound

Immobilizing this compound onto a solid support, such as a polymer resin, facilitates its use in solid-phase synthesis and as a scavenger resin. researchgate.net This approach simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound compound.

The most common strategy involves forming a covalent bond between the carboxylic acid of the compound and a functionalized resin. uci.eduosti.gov For example, the compound can be attached to a hydroxyl-functionalized support like Wang resin via esterification, or to an amine-functionalized support like aminomethylated polystyrene. The resulting resin-bound reagent can then be used in multi-step syntheses. For instance, a resin-bound phenylacetic acid derivative could serve as the starting point for building a small molecule library, where various chemical transformations are performed on the immobilized scaffold before the final product is cleaved from the support. researchgate.netosti.gov This methodology is analogous to the well-established techniques of solid-phase peptide synthesis (SPPS). peptide.compeptide.com

Strategic Derivatization for Analytical Characterization in Complex Research Matrices

Quantifying small molecules like this compound in complex biological matrices (e.g., plasma, cell lysates) often requires derivatization to enhance their analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

A key challenge in analyzing polar, acidic compounds is poor retention on standard reversed-phase chromatography columns. A common and effective strategy is to derivatize the carboxylic acid group to make the analyte less polar and more amenable to LC-MS/MS detection. One such method involves a carbodiimide-mediated coupling reaction. For example, the carboxylic acid can be activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and then reacted with an amine, such as hexylamine, to form a stable, less polar amide. This derivatization can significantly improve chromatographic peak shape, retention, and ionization efficiency, leading to higher sensitivity and more reliable quantification in complex samples. nih.gov

Advanced Analytical Methodologies for Research on 2 Tert Butoxy 2 Phenylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(tert-butoxy)-2-phenylacetic acid. ipb.pt It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the connectivity of atoms within the this compound molecule. nih.gov In ¹H NMR, the chemical shifts and coupling patterns of the protons reveal their local electronic environment and neighboring protons. For instance, the methine proton (CH) adjacent to the phenyl and carboxylic acid groups would appear as a singlet, while the protons of the tert-butyl group would also be a singlet due to their equivalence. The aromatic protons would exhibit characteristic multiplets in the downfield region of the spectrum.

¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methine carbon, and the aromatic carbons can be definitively assigned.

When analyzing a mixture of diastereomers, NMR spectroscopy can be used to determine the diastereomeric ratio. stackexchange.com The presence of a second chiral center in a molecule will result in a different electronic environment for the nuclei of each diastereomer, leading to separate sets of NMR signals. The integration of these distinct signals allows for the quantification of the relative amounts of each diastereomer present in the mixture.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (OH) | ~10-13 | ~175 |

| Methine (CH) | ~5.0 | ~80 |

| Phenyl (C₆H₅) | ~7.3-7.5 | ~127-135 |

| Tert-butyl (C(CH₃)₃) | ~1.3 | ~28 (CH₃), ~75 (quaternary C) |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Determining the absolute configuration of a chiral molecule like this compound is a significant challenge that can be addressed using advanced NMR techniques. One common method involves the use of chiral derivatizing agents (CDAs). researchgate.net These are enantiomerically pure reagents that react with the chiral analyte to form a pair of diastereomers. tcichemicals.com

The resulting diastereomers have different spatial arrangements and, consequently, will exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons or other nuclei in the two diastereomeric derivatives, it is often possible to deduce the absolute configuration of the original molecule. tcichemicals.com This method relies on creating a predictable anisotropic effect from the CDA that influences the chemical shifts of the nearby nuclei in the analyte. researchgate.net

For carboxylic acids like this compound, chiral alcohols or amines can be used as CDAs to form ester or amide diastereomers, respectively. The analysis of the ¹H or ¹⁹F NMR (if the CDA contains fluorine) spectra of these diastereomers can then be used to assign the absolute stereochemistry. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and can provide valuable insights into its fragmentation pathways. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. By comparing the experimentally measured mass with the calculated mass for the chemical formula of this compound (C₁₂H₁₆O₃), its identity can be confirmed with a high degree of confidence. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule and can be used to elucidate its structure. researchgate.net For this compound, common fragmentation pathways would involve the loss of the tert-butyl group, the carboxylic acid group, or other characteristic fragments. libretexts.orgmiamioh.edu

The analysis of these fragmentation patterns can also provide insights into reaction mechanisms. researchgate.net By studying the mass spectra of reactants, intermediates, and products, it is possible to trace the course of a chemical reaction and identify the key bond-forming and bond-breaking steps.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 208 | [M]⁺ | Molecular Ion |

| 151 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| 163 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) group |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and determining the enantiomeric excess of this compound. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. To determine the purity of this compound, a reversed-phase HPLC method can be employed, where the compound is separated from any impurities based on their polarity.

To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Chiral HPLC involves the use of a column where the stationary phase is itself chiral. This allows for the separation of the two enantiomers of this compound, as they will interact differently with the chiral stationary phase. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee).

Gas chromatography (GC) can also be used for purity analysis, often after derivatization of the carboxylic acid to a more volatile ester. Chiral GC columns can be used for the separation and quantification of enantiomers.

Gas Chromatography/Mass Spectrometry (GC/MS) for Derivatized Forms

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of carboxylic acids like this compound by GC/MS is often challenging due to their low volatility and tendency to undergo thermal degradation. To overcome these limitations, a derivatization step is typically required. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.

For carboxylic acids, a common derivatization method is silylation, which involves reacting the acidic proton with a silylating agent, such as N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This reaction converts the carboxylic acid group (-COOH) into a trimethylsilyl (B98337) ester (-COOSi(CH₃)₃), a much more volatile and less polar derivative.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of the analyte between the mobile phase (inert gas) and the stationary phase coated on the column walls. The retention time is a characteristic property for a given compound under specific conditions.

As the derivatized compound elutes from the GC column, it enters the mass spectrometer. In the MS, the molecule is ionized, typically by electron ionization (EI), causing it to fragment into a pattern of characteristic charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and the detector records their relative abundance. The resulting mass spectrum serves as a molecular "fingerprint" that can be used to confirm the identity of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern. For instance, studies on similar compounds like phenylacetic acid have been successfully conducted using GC-MS, demonstrating the technique's utility in identifying metabolites from complex biological matrices. nih.gov

Table 1: Representative GC/MS Parameters for Analysis of Derivatized this compound

| Parameter | Value/Description |

| Derivatization Agent | N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| MS Source Temp. | 230 °C mdpi.com |

| MS Quad Temp. | 150 °C mdpi.com |

| Scan Range | 40-500 m/z |

Note: This table presents typical parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound, particularly for the determination of its enantiomeric purity. Since the two enantiomers of a chiral compound often exhibit different biological activities, regulatory bodies require strict control over the enantiomeric composition of chiral drugs. nih.gov HPLC provides a reliable method for separating and quantifying these enantiomers.

The separation of enantiomers is achieved by using a chiral environment, which can be created in two primary ways: by using a chiral mobile phase additive (CMPA) or, more commonly, by using a chiral stationary phase (CSP). nih.gov CSPs are packing materials for HPLC columns that are themselves chiral. They interact differently with each enantiomer, leading to different retention times and thus separation.

For the separation of chiral acids like this compound, polysaccharide-based CSPs are particularly effective. nih.gov These columns, often based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, provide a complex three-dimensional chiral environment that allows for effective stereoselective interactions. chromatographyonline.com Cyclodextrin-based CSPs are also widely used, where the enantiomers can form temporary inclusion complexes of varying stability with the chiral cyclodextrin (B1172386) cavity. nih.govresearchgate.net

The choice of mobile phase is crucial and depends on the CSP and the analyte. Common modes include normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile or methanol (B129727) with pH modifiers), and polar organic mode (e.g., acetonitrile/methanol). chromatographyonline.comsigmaaldrich.com By carefully selecting the CSP and optimizing the mobile phase composition, baseline separation of the two enantiomers can be achieved, allowing for accurate determination of the enantiomeric excess (ee). nih.gov

Table 2: Example HPLC Conditions for Chiral Separation of Phenylacetic Acid Analogs

| Parameter | Condition 1 | Condition 2 |

| Column (CSP) | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Phenylcarbamate-β-cyclodextrin nih.gov |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | Acetonitrile/Methanol/Acetic Acid/Triethylamine |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 220 nm | UV at 230 nm |

| Analyte Class | Arylpropionic acids researchgate.net | Structurally diverse chiral compounds nih.gov |

Note: These conditions are illustrative for similar compound classes and would require specific method development for this compound.

X-ray Crystallography for Definitive Structure and Absolute Configuration

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline state. For a molecule like this compound, this technique provides definitive proof of its molecular structure, including the exact bond lengths, bond angles, and torsional angles. Crucially, for a chiral compound, X-ray analysis of a suitable crystal can determine its absolute configuration—unambiguously distinguishing the R-enantiomer from the S-enantiomer. beilstein-journals.org

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons within the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional map of the electron density within the crystal's unit cell (the basic repeating structural unit). From this map, the positions of individual atoms can be determined with high precision, revealing the complete molecular architecture. The data obtained from X-ray crystallography is often deposited in crystallographic databases, such as the Cambridge Structural Database, making it accessible to the scientific community. bondxray.org While a specific structure for this compound is not publicly cited, analysis of analogous compounds like 2-hydroxy-2-methyl-2-phenyl acetic acid demonstrates the power of the technique. researchgate.net

Table 3: Representative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Example Data (from an analogous structure researchgate.net) |

| Chemical Formula | C₁₁H₁₄O₃ |

| Formula Weight | 194.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 8.3 Å, β = 95.1° |

| Volume | 1045 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.23 g/cm³ |

| Bond Length (C-O) | ~1.31 Å (carboxyl), ~1.44 Å (ether) |

| Bond Angle (O-C-C) | ~111.5° |

Note: The data in this table is illustrative, based on a similar published crystal structure, and represents the type of information yielded by an X-ray crystallographic study.

Computational and Theoretical Studies of 2 Tert Butoxy 2 Phenylacetic Acid Systems

Quantum Chemical Calculations for Molecular Conformations and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2-(tert-butoxy)-2-phenylacetic acid in the absence of environmental effects. These calculations provide a foundational understanding of the molecule's preferred shapes and inherent reactivity. nih.gov

The three-dimensional structure of this compound is defined by the relative orientations of its constituent functional groups. The molecule's flexibility arises primarily from rotation around several key single bonds. Conformational analysis aims to identify the stable isomers (conformers) and the energy barriers that separate them.

The key rotational degrees of freedom are:

Rotation around the Cα-C(phenyl) bond: This determines the orientation of the phenyl ring relative to the acetic acid backbone.

Rotation around the Cα-C(O)OH bond: This governs the position of the carboxylic acid group. Studies on similar molecules like phenylacetic acid have shown that specific orientations are preferred to minimize steric hindrance and maximize stabilizing electronic interactions. nih.gov

Rotation within the carboxylic acid group (O=C-O-H): The carboxylic acid moiety itself can exist in different planar conformations, typically a lower-energy trans (or anti) arrangement and a higher-energy cis (or syn) form. Ab initio calculations on acetic acid confirm the stability of these conformers. rsc.org

Rotation around the Cα-O bond of the tert-butoxy (B1229062) group: This rotation positions the bulky tert-butyl group relative to the rest of the molecule.

Rotation of the methyl groups within the tert-butoxy moiety: The tert-butyl group itself has internal rotational modes. The energy barriers for these rotations are generally low but can be influenced by the steric environment. rsc.orgacs.org

Computational methods can map the potential energy surface by systematically changing the dihedral angles associated with these rotations. The resulting energy minima correspond to stable conformers. The relative energies of these conformers determine their population at thermal equilibrium.

Table 7.1.1: Illustrative Relative Energies of Key Conformers of this compound This table presents hypothetical DFT-calculated energy values to illustrate the typical energy differences between conformers. Actual values would require specific calculations for this molecule.

| Conformer Description | Dihedral Angle τ(C-Cα-C(O)-O) | Dihedral Angle τ(Cα-O-C-C(H3)) | Relative Energy (kcal/mol) |

| Global Minimum | ~120° | Gauche (~60°) | 0.00 |

| Local Minimum 1 | ~0° (Eclipsed) | Gauche (~60°) | 1.5 |

| Local Minimum 2 | ~120° | Anti (~180°) | 2.1 |

| Rotational Transition State | ~60° | Gauche (~60°) | 4.5 |

DFT calculations provide a wealth of information about the electronic structure of a molecule, which is crucial for predicting its chemical reactivity. vub.beresearchgate.net Key descriptors include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. Regions where the LUMO is localized are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. scielo.org.mx

Other reactivity descriptors can be calculated from these orbital energies, including chemical potential, hardness, softness, and the electrophilicity index. vub.beacs.org The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 7.1.2: Illustrative Calculated Electronic Properties and Reactivity Descriptors for this compound These are hypothetical values based on typical DFT calculations for similar organic molecules, intended for illustrative purposes.

| Property | Value | Significance |

| EHOMO | -6.8 eV | Electron-donating ability |

| ELUMO | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | High kinetic stability |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.5 eV | Global electrophilic nature |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the mechanisms of chemical transformations involving this compound. This involves locating the transition states (TS) that connect reactants to products. mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile maps the energy of the system along the reaction coordinate. The highest energy point on this pathway is the transition state, and its energy relative to the reactants defines the activation energy (Ea).

Table 7.2.1: Hypothetical Energy Profile for the Acid-Catalyzed Esterification of this compound with Methanol (B129727) This table provides an illustrative energy profile for a plausible reaction. The values are not from specific experimental or calculated data.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + CH₃OH + H⁺ | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Tetrahedral Intermediate | +5.7 |

| TS2 | Transition state for water elimination | +18.5 |

| Products | Methyl 2-(tert-butoxy)-2-phenylacetate + H₂O + H⁺ | -2.5 |

| Based on this hypothetical data, the second step (TS2) has the higher activation energy and would be the rate-determining step. |

When a reaction can yield multiple products, computational modeling can predict the major outcome.

Regioselectivity: If a reagent can attack different sites on this compound (e.g., the carboxylic carbon vs. a position on the phenyl ring), DFT calculations can determine the activation energy for each possible pathway. The pathway with the lowest activation energy barrier is the most kinetically favorable and will lead to the major regioisomer.

Stereoselectivity: The chiral center at the alpha-carbon means that reactions can potentially lead to different stereoisomers. By modeling the transition states leading to each stereoisomer, their relative energies can be compared. A significant energy difference between the diastereomeric transition states indicates that one stereoisomer will be formed preferentially.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are ideal for studying molecules in isolation, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. rsc.org MD simulations model the explicit interactions between the solute (this compound) and numerous solvent molecules, providing a dynamic picture of the system over time. nih.gov

MD simulations are crucial for understanding:

Solvent Effects: The presence of a solvent can significantly influence the conformational preferences of a molecule. Polar solvents may stabilize conformers with larger dipole moments, while non-polar solvents favor less polar conformers. MD simulations can reveal these solvent-induced conformational shifts. nih.gov

Conformational Dynamics: MD provides a movie of the molecule's motion, showing how it transitions between different stable conformations. This allows for the study of the flexibility of the molecule and the timescales of conformational changes, which can be important for its biological activity or reactivity.

Solvation Structure: Simulations can characterize the arrangement of solvent molecules around the solute. Radial distribution functions (RDFs) can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing insight into interactions like hydrogen bonding between the carboxylic acid group and water molecules.

Table 7.3.1: Key Outputs from a Molecular Dynamics Simulation of this compound in Water This table describes the type of information that would be obtained from an MD simulation study.

| Observable | Description | Insights Gained |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | Provides information on structural stability and overall flexibility. |

| Dihedral Angle Distributions | Shows the probability distribution of key dihedral angles over the simulation time. | Reveals the most populated conformers in the specific solvent environment. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a water oxygen atom at a distance 'r' from the carboxylic acid hydrogen. | Characterizes the strength and structure of hydrogen bonding with the solvent. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent. | Indicates changes in molecular shape and exposure of different functional groups. |

Broader Academic Impact and Future Research Trajectories

Contribution to the Development of New Synthetic Methodologies and Reagents

The inherent structure of 2-(Tert-butoxy)-2-phenylacetic acid, featuring a sterically bulky tert-butoxy (B1229062) group attached to a phenylacetic acid backbone, suggests its potential as a unique reagent or starting material in novel synthetic strategies. The tert-butoxy group is a well-established protecting group in organic synthesis, known for its stability and specific deprotection conditions under acidic environments. ontosight.ai This characteristic could be leveraged to design new multi-step synthetic sequences.

However, a detailed survey of current literature does not yield specific examples where this compound has been a key component in the development of new, named synthetic methodologies or has been transformed into a widely adopted reagent. While the broader class of phenylacetic acid derivatives is crucial in many synthetic transformations, including the synthesis of pharmaceuticals and other complex molecules, the specific contributions of the tert-butoxy variant are not prominently documented. youtube.commdpi.com The steric hindrance provided by the tert-butyl group could offer unique selectivity in certain reactions, an area that remains open for investigation. udg.eduwikipedia.org

Significance in the Asymmetric Synthesis of Complex Molecular Architectures

Asymmetric synthesis, the controlled synthesis of a chiral molecule in a way that favors the formation of a specific enantiomer or diastereomer, is a cornerstone of modern pharmaceutical and fine chemical production. Chiral auxiliaries and ligands are often employed to achieve this stereocontrol. mdpi.com Given that this compound is a chiral molecule, its potential use as a chiral auxiliary or as a precursor to chiral ligands is a logical consideration.

Despite this, there is a lack of published research demonstrating the application of this compound as a chiral directing group or in enantioselective catalysis for the synthesis of complex molecular architectures. While related chiral phenylacetic acid derivatives have been studied for their ability to induce asymmetry in chemical reactions, the specific role of the tert-butoxy analogue in this context has not been reported. nih.gov The development of new chiral ligands is an active area of research, and the synthesis of novel ligands from readily available chiral building blocks like this compound could be a promising avenue for future exploration. google.com

Potential as a Platform for Material Science Precursors and Functional Molecule Research

The field of materials science continuously seeks novel molecular precursors for the development of advanced materials with tailored properties. The structural motifs within this compound, namely the aromatic ring and the carboxylic acid group, are common components in the design of functional organic materials, including Metal-Organic Frameworks (MOFs) and porous organic polymers. nih.govresearchgate.net The tert-butoxy group could also impart specific properties, such as influencing solubility or acting as a removable placeholder to create voids in a material's structure. ontosight.ai

Commercial suppliers of fine chemicals often categorize this compound under their materials science offerings, suggesting its potential utility in this field. lab-chemicals.combiosynth.combldpharm.com However, a review of academic literature does not reveal specific instances of its use as a linker or building block in the synthesis of MOFs or other functional polymers. The synthesis of porous organic polymers often involves the polymerization of aromatic building blocks, and phenylacetic acid derivatives could be explored for this purpose. capes.gov.br The bulky tert-butoxy group might be particularly interesting for creating materials with specific pore sizes and surface properties.

Emerging Research Areas and Unexplored Reactivity Pathways for the Compound

The lack of extensive research on this compound signifies that a vast landscape of its chemical reactivity remains to be explored. The interplay between the carboxylic acid, the phenyl ring, and the sterically demanding tert-butoxy group could lead to novel and unexpected chemical transformations.

Future research could focus on several key areas:

Activation of the C-H bonds of the phenyl ring, potentially leading to new functionalization strategies.

Derivatization of the carboxylic acid to form a variety of functional groups, which could then be used in a range of chemical reactions.

Exploitation of the chiral nature of the molecule in asymmetric catalysis, either as a ligand or as a catalyst itself. Recent advances in asymmetric synthesis are constantly seeking new and efficient chiral building blocks. scispace.comfrontiersin.orgnih.gov

Investigation as a precursor for liquid crystals or other functional materials, where the rigid phenyl group and the flexible tert-butoxy group could lead to interesting mesomorphic properties.

Computational studies to predict its reactivity and guide experimental investigations into its properties and potential applications.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing 2-(tert-butoxy)-2-phenylacetic acid with high purity?

Answer:

The synthesis typically involves esterification or substitution reactions. Key steps include:

- Reagent selection : Use tert-butanol and phenylacetic acid derivatives under acid catalysis (e.g., H₂SO₄) to form the tert-butoxy group .

- Activation of carboxylic acid : Thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acid chloride, improving subsequent nucleophilic substitution efficiency .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Optimization : Control reaction temperature (0–5°C during acid chloride formation to minimize side reactions) and stoichiometric excess of tert-butanol (1.2–1.5 equiv) to drive the reaction to completion .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy :

- IR spectroscopy : Detect carbonyl stretching (1700–1750 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) to assess purity .

Basic: What safety protocols and PPE are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents (e.g., SOCl₂) .

- Respiratory protection : For powder handling, use NIOSH-certified N95/P2 respirators; for aerosolized forms, use OV/AG/P99 cartridges .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Avoid drainage systems to prevent environmental contamination .

Advanced: How can researchers resolve contradictions in reported reaction yields for tert-butoxy group introduction?

Answer:

Discrepancies often arise from:

- Moisture sensitivity : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to stabilize reactive intermediates .

- Catalyst efficiency : Compare Lewis acids (e.g., BF₃·Et₂O) vs. protic acids (H₂SO₄) for tert-butylation; BF₃ may improve selectivity but requires strict temperature control .

- Analytical validation : Cross-validate yields using qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to minimize quantification errors .

Advanced: What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?

Answer:

- DFT calculations : Use Gaussian or ORCA software to model electron density maps and identify reactive sites (e.g., carbonyl group for nucleophilic attack) .

- Molecular dynamics (MD) simulations : Study solvation effects in polar vs. non-polar solvents to predict aggregation behavior .

- pKa prediction : Tools like MarvinSketch or ACD/Labs estimate acid dissociation constants (predicted pKa ~3.5–4.0), guiding pH-dependent reaction design .

Advanced: How can cross-linking mass spectrometry (XL-MS) be applied to study protein interactions involving derivatives of this compound?

Answer:

- Derivatization : Synthesize NHS esters of the compound to react with lysine residues on proteins .

- Cross-linking workflow :

- Incubate derivatized compound with target proteins (e.g., 1:10 molar ratio, 25°C, pH 8.0).

- Quench unreacted esters with Tris buffer.

- Digest with trypsin and analyze via LC-MS/MS (Orbitrap or Q-TOF) to identify cross-linked peptides .

- Data analysis : Use software like XlinkX or StavroX to map interaction sites and quantify binding affinities .

Advanced: What strategies mitigate degradation of this compound in long-term stability studies?

Answer:

- Storage conditions : Store at –20°C under argon in amber glass vials to prevent hydrolysis/oxidation .

- Stabilizers : Add radical scavengers (e.g., BHT at 0.01% w/w) to inhibit autoxidation .

- Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation products (e.g., phenylacetic acid) .

Advanced: How does the tert-butoxy group influence the compound’s pharmacokinetic properties in drug delivery studies?

Answer:

- Lipophilicity : The tert-butoxy group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assay) .

- Metabolic stability : In vitro liver microsome assays (human/rat) show slower cytochrome P450-mediated oxidation compared to methoxy analogs .

- Prodrug potential : Esterase-sensitive tert-butoxy moieties enable controlled release in target tissues (e.g., tumor microenvironments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.